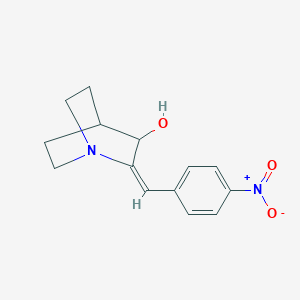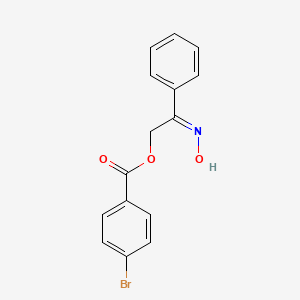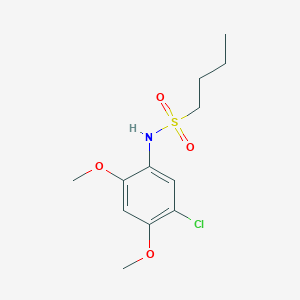
2-(4-nitrobenzylidene)quinuclidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrobenzylidene)quinuclidin-3-ol, also known as NBQX, is a synthetic compound that is widely used in scientific research for its ability to selectively block the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in a wide range of physiological and pathological processes. NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
2-(4-nitrobenzylidene)quinuclidin-3-ol acts as a competitive antagonist of AMPA/kainate-type glutamate receptors by binding to the receptor and preventing the binding of glutamate. This results in a decrease in synaptic transmission and plasticity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to reduce excitotoxicity in models of stroke and epilepsy by blocking the activity of glutamate receptors. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the activity of glutamate receptors in the hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-nitrobenzylidene)quinuclidin-3-ol in lab experiments is its high selectivity for AMPA/kainate-type glutamate receptors, which allows for precise manipulation of glutamatergic signaling. However, one limitation of using this compound is that it only blocks a subset of glutamate receptors, and other glutamate receptors such as NMDA receptors may also play important roles in the processes being studied.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-nitrobenzylidene)quinuclidin-3-ol. One area of interest is the development of more selective and potent AMPA/kainate receptor antagonists for use in therapeutic applications. Another area of interest is the investigation of the role of glutamate receptors in various neurological disorders, and the potential therapeutic benefits of targeting these receptors. Additionally, the development of new experimental systems and techniques for studying glutamate receptor function could provide new insights into the role of these receptors in brain function and disease.
Synthesemethoden
2-(4-nitrobenzylidene)quinuclidin-3-ol can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the preparation of 4-nitrobenzaldehyde, which is then reacted with quinuclidin-3-ol to form the imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-nitrobenzylidene)quinuclidin-3-ol has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the activity of AMPA/kainate-type glutamate receptors, which are involved in synaptic transmission and plasticity in the brain. This compound has been used in studies investigating the role of glutamate receptors in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(2E)-2-[(4-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-14-11-5-7-15(8-6-11)13(14)9-10-1-3-12(4-2-10)16(18)19/h1-4,9,11,14,17H,5-8H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXOJIBUTPSKRN-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C\C3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5308867.png)

![1-allyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5308873.png)
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5308878.png)

![N-{3-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}acetamide](/img/structure/B5308888.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5308906.png)
![1-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazole](/img/structure/B5308908.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinol](/img/structure/B5308913.png)
![{3-oxo-3-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]propyl}amine dihydrochloride](/img/structure/B5308919.png)

![N-[2-methyl-3-({[1-(2-thienyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5308932.png)
![2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)